1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
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Description
Synthesis Analysis
While specific synthesis information for this compound is not available, the synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis of cyclic urea derivatives and their analogs, such as tetrahydropyrimidine-5-carboxylates, has demonstrated their effectiveness in inhibiting key enzymes like acetylcholinesterase and carbonic anhydrase, which are significant in therapeutic applications for conditions like glaucoma and Alzheimer's disease (Sujayev et al., 2016). This research highlights the compound's role in developing new medicinal agents by modifying its structural components to enhance efficacy and specificity.
Pharmacological Interactions
Compounds structurally related to the target urea derivative have been synthesized and evaluated for their antibacterial activities and pharmacological properties. For instance, temafloxacin hydrochloride, a potent antibacterial agent from the pyridone-carboxylic acid class, showcases the broader potential of such compounds in combating microbial infections (Chu et al., 1991).
Biological Applications and Mechanistic Insights
Further, the exploration of quinoline urea derivatives for the formation of Ag-complexes indicates their potential in materials science, particularly in creating supramolecular structures with unique photophysical properties (Braga et al., 2013). Such materials could be pivotal in developing advanced optical devices and sensors.
Enzymatic Inhibition and Antimicrobial Effects
Additionally, new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives have shown antimicrobial activities, hinting at the compound's versatility in addressing resistant microbial strains and suggesting its role in discovering new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Properties
IUPAC Name |
1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F3N5O/c1-31-12-14-33(15-13-31)23(19-9-10-22-18(16-19)6-5-11-32(22)2)17-29-24(34)30-21-8-4-3-7-20(21)25(26,27)28/h3-4,7-10,16,23H,5-6,11-15,17H2,1-2H3,(H2,29,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOMOADEZCGMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC4=C(C=C3)N(CCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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